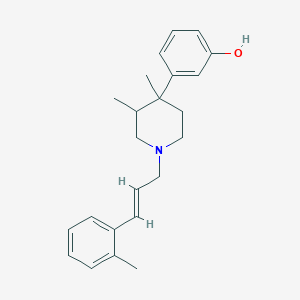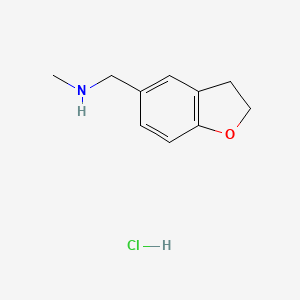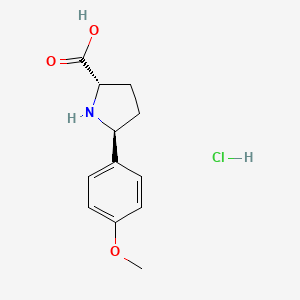
(1-Cyclobutylpiperidin-4-yl)methanol
Vue d'ensemble
Description
“(1-Cyclobutylpiperidin-4-yl)methanol” is a chemical compound with the molecular formula C10H19NO and a molecular weight of 169.26 . It is used in pharmaceutical testing .
Synthesis Analysis
Piperidine derivatives, such as “(1-Cyclobutylpiperidin-4-yl)methanol”, are important synthetic fragments for designing drugs . A series of novel diphenyl (piperidin-4-yl)methanol derivatives were synthesized and characterized by 1 H NMR, LC/MS, FTIR, and elemental analyses .Molecular Structure Analysis
The molecular structure of “(1-Cyclobutylpiperidin-4-yl)methanol” consists of a cyclobutyl group attached to the 4-position of a piperidine ring, with a methanol group attached to the nitrogen of the piperidine ring .Chemical Reactions Analysis
While specific chemical reactions involving “(1-Cyclobutylpiperidin-4-yl)methanol” are not detailed in the search results, piperidine derivatives are known to undergo a variety of intra- and intermolecular reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “(1-Cyclobutylpiperidin-4-yl)methanol” include its molecular formula (C10H19NO), molecular weight (169.26), and its use in pharmaceutical testing .Applications De Recherche Scientifique
Catalytic Applications
- A tris(triazolyl)methanol-Cu(I) structure, prepared through a cycloaddition process, exhibits outstanding catalytic activity for Huisgen 1,3-dipolar cycloadditions. This compound, characterized by its low catalyst loadings and compatibility with free amino groups, significantly contributes to the field of organic synthesis (Ozcubukcu et al., 2009).
Synthesis of Chiral Ligands
- Novel β-amino alcohols based on l-pipecolinic acid have been synthesized from compounds like (2S,4R)-1-cyclohexyl-4-methylpiperidin-2-yl]methanol. These chiral ligands show unique behavior in controlling the stereochemistry of reactions such as the addition of diethylzinc to benzaldehyde, highlighting their importance in asymmetric synthesis (Alvarez-Ibarra et al., 2010).
Methanol Utilization in Organic Reactions
- Methanol serves as a hydrogen donor in various organic transformations, notably in the reduction of ketones to alcohols. This research emphasizes the versatility of methanol in chemical synthesis, where it's oxidized to methyl formate while catalyzing reductions (Smith & Maitlis, 1985).
Biological Membrane Studies
- Methanol's impact on lipid dynamics in biological and synthetic membranes has been studied, revealing that it significantly accelerates lipid transfer and flip-flop kinetics. This insight is crucial for understanding methanol's role in membrane structure-function relationships (Nguyen et al., 2019).
Synthesis of Biomimetic Chelating Ligands
- The compound (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, prepared through a multi-step process, shows potential as a precursor for synthesizing biomimetic chelating ligands, contributing to the field of bio-inspired chemistry (Gaynor et al., 2023).
Synthesis of Biochemical Compounds
- E. coli strains have been engineered to use methanol as a sole carbon source, leading to the synthetic methanol auxotrophy phenotype. This approach enables the use of methanol for the bioproduction of chemicals like ethanol and 1-butanol (Chen et al., 2018).
Safety And Hazards
Orientations Futures
Piperidine derivatives, such as “(1-Cyclobutylpiperidin-4-yl)methanol”, play a significant role in the pharmaceutical industry. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on exploring the biological activities of these compounds and their potential applications in drug design .
Propriétés
IUPAC Name |
(1-cyclobutylpiperidin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-8-9-4-6-11(7-5-9)10-2-1-3-10/h9-10,12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAHTKBCPSVRPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCC(CC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyclobutylpiperidin-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate](/img/structure/B1433638.png)



![2-{[(3-Methylphenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B1433646.png)
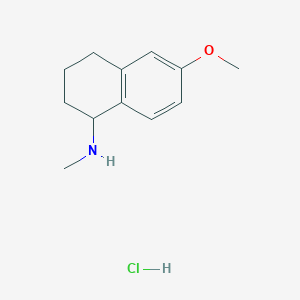
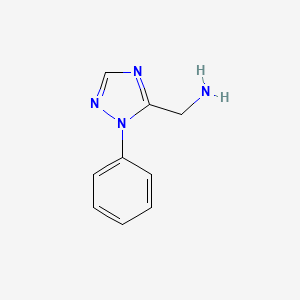
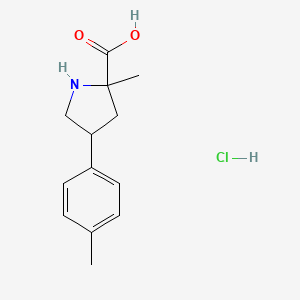
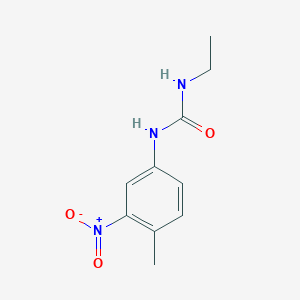
![2-[2-(2-Nitrophenyl)ethyl]benzoic acid](/img/structure/B1433653.png)
![oxalic acid; {1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1433654.png)
